molecular formula C15H13F3N2O4 B2682454 1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione CAS No. 338392-45-3

1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione

Cat. No. B2682454
CAS RN: 338392-45-3
M. Wt: 342.274
InChI Key: VSDLJHIJKWKERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione” is a chemical compound . It is used for pharmaceutical testing .

Scientific Research Applications

Cyclocondensation and Chemical Synthesis

  • Cyclocondensation Reactions : Research conducted by Sokolov et al. (2014) explored the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles. This process results in the formation of trifluoromethyl-containing compounds, indicative of the versatility of trifluoromethyl groups in chemical synthesis Sokolov, Aksinenko, & Martynov, 2014.

  • Palladium-Catalyzed Cyclization : Zaman et al. (2005) described the synthesis of trisubstituted imidazoles, including compounds similar to the specified chemical, via palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes. This methodology highlights the application of catalytic processes in generating imidazole derivatives with potential as amino acid mimetics Zaman, Kitamura Mitsuru, & Abell, 2005.

Chemical Properties and Applications

  • Ionic Liquid Syntheses : Löwe et al. (2010) investigated the quarternization of an N-atom in 1-methyl-imidazole with different alkylating agents to form ionic liquids. This study is relevant for understanding the chemical properties and potential applications of imidazole-based compounds in creating ionic liquids, showcasing their versatility in chemical reactions and potential industrial applications Löwe, Axinte, Breuch, Hofmann, Petersen, Pommersheim, & Wang, 2010.

  • Oxidative Trifluoromethylation : Monir et al. (2015) conducted catalytic oxidative trifluoromethylation of imidazopyridines through sp(2) C-H bond functionalization. This research is pertinent for understanding the chemical modifications and functionalities that can be introduced into imidazole derivatives, expanding their utility in various chemical syntheses Monir, Bagdi, Ghosh, & Hajra, 2015.

Experimental and Theoretical Studies

  • Non-Linear Optical Materials : Manikandan, Perumal, & Jayamoorthy (2019) synthesized and characterized derivatives including 1-(3-(trifluoromethyl)benzyl)2-(4-(trifluoromethyl)phenyl)-6-methyl-1H-benzo[d]imidazole. The study focused on the potential applications of these molecules as non-linear optical (NLO) materials, demonstrating the importance of substituents in altering the electronic properties and enhancing the NLO responses of these compounds Manikandan, Perumal, & Jayamoorthy, 2019.

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources. It’s likely that the mechanism of action would depend on the specific application of the compound .

properties

IUPAC Name

1-(3-oxobutan-2-yl)-3-[[2-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O4/c1-8(9(2)21)20-13(23)12(22)19(14(20)24)7-10-5-3-4-6-11(10)15(16,17)18/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDLJHIJKWKERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione

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